Cas no 478031-77-5 (5-[(4-tert-Butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole)

5-[(4-tert-Butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole structure
478031-77-5 structure
Product Name:5-[(4-tert-Butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
N.o CAS:478031-77-5
MF:C18H19F3N2OS
MW:368.41647362709
CID:5706439
PubChem ID:3832652
Update Time:2023-10-15

5-[(4-tert-Butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole Propriedades químicas e físicas

Nomes e Identificadores

    • AKOS005088658
    • 478031-77-5
    • 5-[(4-tert-butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
    • 3M-349S
    • 4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether
    • 5-[(4-tert-butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
    • 5-([4-(TERT-BUTYL)PHENOXY]METHYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE
    • 1H-Thieno[2,3-c]pyrazole, 5-[[4-(1,1-dimethylethyl)phenoxy]methyl]-1-methyl-3-(trifluoromethyl)-
    • 5-[(4-tert-Butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
    • Inchi: 1S/C18H19F3N2OS/c1-17(2,3)11-5-7-12(8-6-11)24-10-13-9-14-15(18(19,20)21)22-23(4)16(14)25-13/h5-9H,10H2,1-4H3
    • Chave InChI: ZQIVNWBYRULPAG-UHFFFAOYSA-N
    • SMILES: S1C(COC2C=CC(=CC=2)C(C)(C)C)=CC2C(C(F)(F)F)=NN(C)C1=2

Propriedades Computadas

  • Massa Exacta: 368.11701889g/mol
  • Massa monoisotópica: 368.11701889g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 460
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.7
  • Superfície polar topológica: 55.3Ų

Propriedades Experimentais

  • Densidade: 1.27±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 444.5±45.0 °C(Predicted)
  • pka: -1.54±0.40(Predicted)
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD